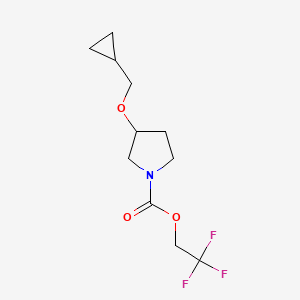

3-(Cyclopropylmethoxy)pyrrolidin-1-carbonsäure-2,2,2-trifluorethylester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2,2-Trifluoroethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate is a chemical compound characterized by its trifluoroethyl group and cyclopropylmethoxy moiety attached to a pyrrolidine ring

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie und Arzneimittelentwicklung

3-(Cyclopropylmethoxy)pyrrolidin-1-carbonsäure-2,2,2-trifluorethylester zeigt ein Potenzial als Baustein in der medizinischen Chemie. Forscher untersuchen seine Verwendung bei der Entwicklung neuer Medikamente aufgrund seiner einzigartigen strukturellen Merkmale. Durch die Modifizierung der Substituenten am Pyrrolidinring können Wissenschaftler Analoga mit verbesserten pharmakologischen Eigenschaften herstellen. Diese Derivate können auf bestimmte Rezeptoren, Enzyme oder Signalwege abzielen, was sie zu wertvollen Kandidaten für die Arzneimittelentwicklung macht .

Fluorierte Bausteine für die organische Synthese

Fluorierte Verbindungen spielen eine entscheidende Rolle in der synthetischen Chemie. This compound dient als hervorragende Quelle für Trifluorethylgruppen. Forscher können diese Einheit in verschiedene organische Moleküle einbauen und so ihre Stabilität, Lipophilie und Bioverfügbarkeit verbessern. Die Trifluorethylgruppe kann auch die Reaktivität und Selektivität in chemischen Reaktionen beeinflussen, wodurch sie zu einem vielseitigen Baustein wird .

Pflanzenschutzmittel und Pflanzenbehandlung

Der elektronenziehende Charakter der Trifluorethylgruppe kann die biologische Aktivität von Pflanzenschutzmitteln verbessern. Forscher untersuchen sein Potenzial bei der Entwicklung neuer Pestizide, Herbizide und Fungizide. Durch die Anlagerung der Trifluorethylgruppe an bestehende Wirkstoffe zielen sie darauf ab, deren Wirksamkeit zu verbessern, die Umweltbelastung zu reduzieren und den Pflanzenschutz zu verbessern .

Materialwissenschaften: Polymere mit niedrigem Brechungsindex

This compound trägt zur Entwicklung von Polymeren mit niedrigem Brechungsindex bei. Diese Materialien finden Anwendungen in optischen Wellenleitern, Antireflexbeschichtungen und anderen photonischen Bauelementen. Durch die Einarbeitung der Trifluorethylgruppe in Polymerrückgrate erzielen Wissenschaftler Materialien mit reduzierter Lichtstreuung und verbesserter Transparenz .

Photonische und optische Materialien

Forscher untersuchen den Einsatz von this compound in photonischen und optischen Anwendungen. Sein niedriger Brechungsindex macht ihn für Verkleidungsschichten in optischen Wellenleitern geeignet. Darüber hinaus sind seine Transparenz und seine niedrigen Oberflächenspannungsmerkmale für optische Beschichtungen und Filme von Vorteil .

Organische Synthese: Einführung der Trifluormethylgruppe

Die Trifluorethylgruppe ist eine wertvolle Quelle für Trifluormethyl (CF3)-Einheiten. Forscher können this compound verwenden, um CF3-Gruppen in verschiedene organische Moleküle einzuführen. Diese modifizierten Verbindungen weisen häufig veränderte Reaktivität, Lipophilie und biologische Aktivität auf. Die Trifluormethylgruppe ist besonders wertvoll in der Arzneimittelentwicklung und Agrochemieforschung .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

Nucleophilic Substitution: Reacting a suitable pyrrolidine derivative with 2,2,2-trifluoroethyl chloroformate under basic conditions.

Esterification: Reacting 3-(cyclopropylmethoxy)pyrrolidine with trifluoroacetic anhydride in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to reduce the trifluoroethyl group.

Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium azide and amines can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Alcohols and amines.

Substitution Products: Amides and other substituted pyrrolidines.

Chemistry:

Catalyst Development: The compound can be used as a precursor for catalysts in organic synthesis.

Ligand Design: It serves as a ligand in coordination chemistry, aiding in the formation of metal complexes.

Biology:

Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the study of metabolic pathways.

Drug Design: It can be used in the design of new pharmaceuticals due to its bioactive properties.

Medicine:

Therapeutic Agents: The compound's derivatives may be explored for their therapeutic potential in treating various diseases.

Diagnostic Tools: It can be used in the development of diagnostic agents for medical imaging.

Industry:

Material Science: The compound can be incorporated into materials to enhance their properties, such as thermal stability and chemical resistance.

Agriculture: It may be used in the formulation of pesticides and herbicides.

Wirkmechanismus

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The exact mechanism depends on the biological context and the specific derivatives involved.

Vergleich Mit ähnlichen Verbindungen

2,2,2-Trifluoroethyl Acrylate: Similar in structure but lacks the pyrrolidine ring.

3-(Cyclopropylmethoxy)pyrrolidine-1-carboxylate: Lacks the trifluoroethyl group.

Trifluoroethyl Methacrylate: Similar trifluoroethyl group but different backbone.

Uniqueness: 2,2,2-Trifluoroethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate is unique due to its combination of trifluoroethyl and cyclopropylmethoxy groups on a pyrrolidine ring, which imparts distinct chemical and biological properties compared to its similar compounds.

Eigenschaften

IUPAC Name |

2,2,2-trifluoroethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F3NO3/c12-11(13,14)7-18-10(16)15-4-3-9(5-15)17-6-8-1-2-8/h8-9H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCAYMHWRIUDOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2CCN(C2)C(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butyl-1-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2560034.png)

![3-[3-(2-Methoxyphenyl)phenyl]piperazin-2-one](/img/structure/B2560035.png)

![2-bromo-5-methoxy-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide](/img/structure/B2560037.png)

![N-Ethyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B2560046.png)